5-Methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a phenyl group and a carboxamide group attached, which contributes to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Biological Studies: It can be used in studies to understand the interaction of triazolopyrimidine derivatives with biological targets.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Mode of Action
1,2,4-triazoles generally operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazole derivatives have been found to exhibit a wide range of pharmaceutical activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 3-amino-1,2,4-triazole, acetoacetanilide, and various aldehydes.
Condensation Reaction: These intermediates undergo a condensation reaction in the presence of a catalyst.
Reaction Conditions: The reaction is typically carried out at 60°C under solvent-free conditions, resulting in yields ranging from 40% to 96%.
Industrial Production Methods:
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the phenyl ring, such as halogens, nitro groups, or alkyl groups.
Vergleich Mit ähnlichen Verbindungen
4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the triazolopyrimidine ring.
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: This compound has a fluorine atom on the phenyl ring, which can alter its chemical and biological properties.
Uniqueness:
The uniqueness of 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group, phenyl group, and carboxamide group provides a distinct set of chemical properties that can be exploited in various applications.
Biologische Aktivität
5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H22N6O
- Molecular Weight : 374.44 g/mol
- CAS Number : 361481-12-1
Synthesis and Characterization
The synthesis of 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions that include amide bond formation and cyclization processes. Recent studies have highlighted various synthetic routes that yield high purity and yield of the compound while maintaining its biological activity .
Antimicrobial Activity
Recent investigations have shown that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. For instance, several synthesized compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 0.625 to 10 μg/mL .
Compound | MIC (μg/mL) against M. tuberculosis |
---|---|
6cb | 0.625 |
6ch | 0.625 |
6ab | 1.25 |
6cc | 1.25 |
6cf | 1.25 |
6cg | 1.25 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study demonstrated that certain structural analogs exhibited inhibitory effects on the influenza virus by disrupting protein-protein interactions crucial for viral replication. The most effective compounds showed EC50 values ranging from 5 to 14 μM against various strains of Influenza A and B viruses without significant cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazolopyrimidine derivatives indicate that specific modifications in the chemical structure can enhance biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against bacterial strains .
Key Findings from SAR Studies:
- Hydrophobic Interactions : Enhanced binding affinity observed with hydrophobic substituents.
- H-Bonding : Increased hydrogen bonding capabilities improve interaction with target proteins.
Case Studies
Several case studies have highlighted the effectiveness of triazolopyrimidine derivatives in clinical settings:
- Anti-Tubercular Activity : A study involving a series of synthesized triazolopyrimidines indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of M. tuberculosis .
- Influenza Virus Inhibition : Another research focused on the ability of these compounds to inhibit RNA-dependent RNA polymerase (RdRP) interactions, demonstrating significant antiviral effects in vitro .
Eigenschaften
IUPAC Name |
5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9-11(7-18-13(16-9)14-8-15-18)12(19)17-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,19)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDFCQFDRDGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.